molecular formula C8H11NO2 B151488 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid CAS No. 134039-31-9

5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid

Cat. No.: B151488
CAS No.: 134039-31-9
M. Wt: 153.18 g/mol
InChI Key: FGBPJZKBYYFXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid can be achieved through several routes. One common method involves the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . This reaction yields cyclohexa-1,3-diene, which can then be further functionalized to introduce the amino and carboxylic acid groups at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar compounds to 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid include:

The uniqueness of this compound lies in its specific functional groups and their positions on the cyclohexa-1,3-diene ring, which confer distinct chemical and biological properties.

Properties

CAS No.

134039-31-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11)

InChI Key

FGBPJZKBYYFXOE-UHFFFAOYSA-N

SMILES

C1C(C=CC=C1C(=O)O)CN

Canonical SMILES

C1C(C=CC=C1C(=O)O)CN

Synonyms

1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI)

Origin of Product

United States

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